Actinonin
Overview
Description
Actinonin is a naturally occurring antibacterial agent produced by Actinomyces . It has demonstrated anti-tumor activity and inhibits aminopeptidase M, aminopeptidase N, and leucine aminopeptidase . Actinonin is a potent reversible peptide deformylase (PDF) inhibitor with a Ki of 0.28 nM .
Synthesis Analysis
The naturally occurring hydroxamic acid actinonin was isolated from species of actinomycetes and characterized as an antibiotic in the 1960s . More than 30 years later, the antibacterial activity of actinonin was attributed to inhibition of the metallohydrolase peptide deformylase (PDF), an enzyme that performs an essential step in bacterial protein synthesis .
Molecular Structure Analysis
Actinonin is bound tightly at the active site of the PDFs from Enterococcus faecalis (EfPDF) and Streptococcus pyogenes (SpyPDF) complexed with actinonin at 1.4 and 2.1 Å resolutions, respectively .
Chemical Reactions Analysis
Actinonin has shown antimicrobial properties against major foodborne pathogens, Escherichia coli O157:H7, Listeria monocytogenes, Salmonella Typhimurium, Staphylococcus aureus, and Vibrio vulnificus . Among them, actinonin caused growth defects in S. Typhimurium and V. vulnificus . Resistance to actinonin has been reported in Staphylococcus aureus, Streptococcus pneumonia, Bacillus subtilis, Haemophilus influenza, Streptococcus pyogenes, and Escherichia coli .
Physical And Chemical Properties Analysis
Actinonin has a molecular weight of 385.5 g/mol . It is a solid substance that is soluble in DMSO up to 50 mg/mL (ultrasonic) .
Scientific Research Applications
Herbicidal Activity in Plants
Actinonin, a naturally occurring hydroxamic acid, exhibits both pre- and post-emergence herbicidal activity. However, its efficacy as a broad-spectrum herbicide is limited due to rapid metabolism by plants. Studies have shown that actinonin is extensively metabolized in tobacco plants, with only about 17% of the parent compound remaining 48 hours after application. The major metabolic pathways involve the hydrolysis of the hydroxamate group to its corresponding acid and reduction to the corresponding amide, both resulting in functionally inactive metabolites. This metabolic activity provides insights into the detoxification mechanisms in plants and the low efficacy of actinonin as a herbicide (Hou et al., 2006).
Role in Antibiotic Development
Actinonin's antimicrobial properties, particularly its role as an inhibitor of peptide deformylase (PDF), have made it a valuable lead compound for new antibiotic drug candidates. Its hydroxamate moiety mediates inhibition of metalloproteinases, which is crucial for its activity. The identification and characterization of the actinonin biosynthetic gene cluster provide insights into its synthesis and potential modifications to enhance its efficacy (Wolf et al., 2018).
Cancer Research
Actinonin has shown potential in cancer research, notably in the context of brain tumor development. It has been identified as a selective inhibitor of soluble secreted matrix metalloproteinase (MMP), especially targeting MT1-MMP-mediated proMMP-2 activation in glioblastoma cells. This inhibition suggests a therapeutic application for actinonin in direct targeting of brain tumor infiltration and associated angiogenesis (Sina et al., 2009).
Nanoparticle Encapsulation for Lung Cancer Therapy
The use of human serum albumin nanoparticles encapsulating actinonin has shown promise in the treatment of lung adenocarcinoma. This approach aims to increase the bioavailability and reduce the systemic toxicity of actinonin. In a murine model, this nanoformulation exhibited sustained release and therapeutic efficacy comparable to the free drug, suggesting a potential alternative strategy for treating lung adenocarcinoma (Ahlawat et al., 2022).
Antimalarial Potential
Actinonin has been explored for its antimalarial activity. It inhibits the growth of Plasmodium falciparum, suggesting its potential as a lead compound for developing new antimalarial drugs. However, its effectiveness in a rodent malaria model was limited, indicating the need for further development and optimization (Wiesner et al., 2001).
Safety And Hazards
Actinonin should be handled with care to avoid dust formation and inhalation of mists, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
properties
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLATMLVMSFZBN-VYDXJSESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)NO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928580 | |
Record name | Actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Actinonin | |
CAS RN |
13434-13-4 | |
Record name | Actinonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13434-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Actinonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Formyl-Hydroxy-Amino)-Methyl]-Heptanoic Acid [1-(2-Hydroxymethyl-Pyrrolidine-1-Carbonyl)-2-Methyl-Propyl]-Amide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACTINONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18SPA8N0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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